9-(4-fluorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
“9-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” is a synthetic organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the oxazinone ring: This step may involve the reaction of the chromene intermediate with an appropriate amine and a carbonyl compound under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the oxazinone ring, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while reduction of the oxazinone ring may produce an amine derivative.
Scientific Research Applications
Chemistry
Biology
In biological research, such compounds may be investigated for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of “9-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin-2-ones: Other derivatives of this class with different substituents.
Fluorophenyl compounds: Compounds containing the fluorophenyl group, which may exhibit similar biological activities.
Methoxyphenyl compounds: Compounds with the methoxyphenyl group, known for their pharmacological properties.
Uniqueness
The uniqueness of “9-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” lies in its specific combination of functional groups and the resulting biological activities. The presence of both fluorophenyl and methoxyphenyl groups may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C24H18FNO4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18FNO4/c1-28-18-8-2-15(3-9-18)20-12-23(27)30-24-19(20)10-11-22-21(24)13-26(14-29-22)17-6-4-16(25)5-7-17/h2-12H,13-14H2,1H3 |
InChI Key |
KGYQZMDVHHHZTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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